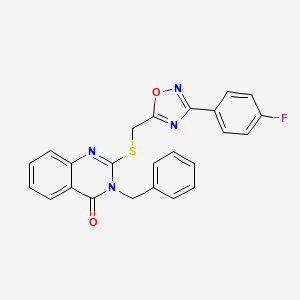

3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a derivative of quinazolinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The quinazolinone nucleus is a common scaffold in medicinal chemistry, often associated with antihypertensive and antihistaminic properties, as well as antibacterial activity .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation, as described in the formation of 3-benzylideneamino-4(3H)-quinazolinones . Another route involves the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors, which has been used to synthesize various substituted quinazolinones with potential antihypertensive activity . Additionally, a novel innovative route starting from benzylamine has been employed to synthesize 2-hydrazino-3-benzyl-3H-quinazolin-4-one, which upon cyclization with one-carbon donors, yields triazoloquinazolinones with H1-antihistaminic activity .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex, with substituents influencing their biological activity. For instance, the presence of a fluorophenyl group, as seen in the 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, can affect the molecule's interaction with biological targets . The crystal structure of such a derivative has been determined, revealing an orthorhombic system with specific unit cell parameters, and the non-hydrogen atoms have been refined anisotropically .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including S-arylation, which is a key step in synthesizing the benzylsulfanyl substituted quinazolinones . The reactivity of these compounds is influenced by the substituents on the quinazolinone nucleus, which can lead to the formation of different pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. For example, the crystal structure analysis provides insights into the empirical formula, space group, and unit cell parameters, which are crucial for understanding the compound's physical state and reactivity . The antibacterial evaluation of these compounds indicates their potential as therapeutic agents, and the Hirshfeld surface analysis helps in understanding the intermolecular interactions within the crystal structure .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Quinazolinone derivatives, closely related to the specified compound, have demonstrated significant antimicrobial activities. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety showed good inhibitory effects against various bacterial and fungal species (Yan et al., 2016).

- Another study on similar quinazolinone compounds revealed enhanced antibacterial activities, particularly against Staphylococcus aureus and Escherichia coli (Gupta et al., 2008).

Antiviral and Antitumor Potential

- Some quinazolinone derivatives have shown promise in antiviral research, with potential efficacy against various viruses including influenza and severe acute respiratory syndrome corona (Selvam et al., 2007).

- In the field of cancer research, specific quinazolinone compounds were evaluated for their antitumor activities on human tumor cell lines, indicating potential in developing new anticancer drugs (Li et al., 2018).

Analgesic and Anti-inflammatory Properties

- Research on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety found that some derivatives exhibit significant analgesic and anti-inflammatory activities (Dewangan et al., 2016).

- Newer quinazolin-4-one derivatives synthesized in another study demonstrated varying degrees of anti-inflammatory activity, suggesting their potential as anti-inflammatory agents (Kumar & Rajput, 2009).

Antihypertensive Effects

- In cardiovascular research, certain 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which share structural similarities with the specified compound, showed significant antihypertensive activity in animal models (Alagarsamy & Pathak, 2007).

Miscellaneous Applications

- Quinazolinone derivatives have also been explored for their potential as antihistaminic agents, indicating their versatility in treating various conditions (Alagarsamy, Solomon, & Murugan, 2007).

Propiedades

IUPAC Name |

3-benzyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEBMUSLYSWWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)

![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)